molecular formula C13H13N3O4S B5250464 4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide

4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B5250464
M. Wt: 307.33 g/mol
InChI Key: UUHSOGWTAMAMQL-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H13N3O4S. It is a sulfonamide derivative, characterized by the presence of a nitro group, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core .

Properties

IUPAC Name

4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-10-4-5-12(7-13(10)16(17)18)21(19,20)15-9-11-3-2-6-14-8-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHSOGWTAMAMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the pyridin-3-ylmethyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the reaction of the nitrated product with pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both a nitro group and a pyridin-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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